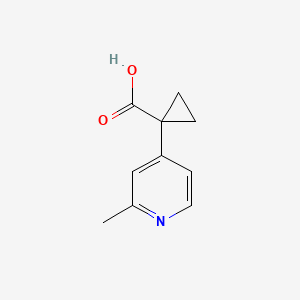
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 2-methyl-4-pyridinecarboxaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alkanes, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-pyridinecarboxylic acid: Lacks the cyclopropane ring, making it less rigid.
Cyclopropanecarboxylic acid: Does not contain the pyridine moiety, limiting its potential interactions in biological systems.
4-Methyl-2-pyridinecarboxylic acid: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1060806-15-6 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-6-8(2-5-11-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
SUTDMQTZKILBJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


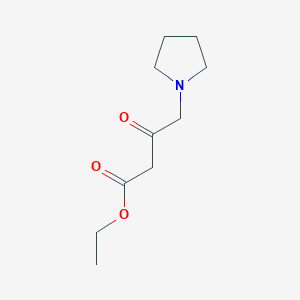


![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)

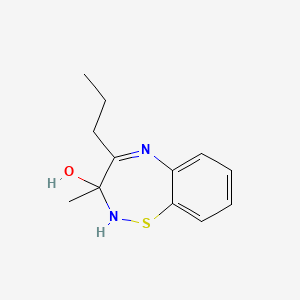

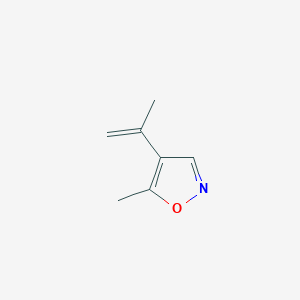
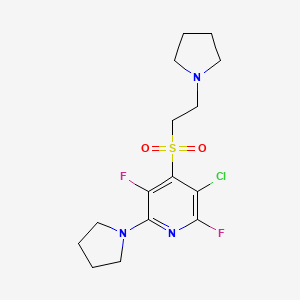
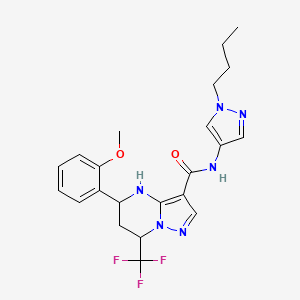
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B12638539.png)
![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
